molecular formula C8H9N3O4 B1346368 3,6-Dimethyl-2,4-dinitroaniline CAS No. 6311-52-0

3,6-Dimethyl-2,4-dinitroaniline

Cat. No. B1346368
CAS RN: 6311-52-0
M. Wt: 211.17 g/mol
InChI Key: VOLQVUSPNNDAIX-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2,4-dinitroaniline is a chemical compound with the molecular weight of 211.18 . It is a derivative of dinitroanilines, which are a class of compounds derived from both aniline and dinitrobenzenes .


Molecular Structure Analysis

The molecular structure of 3,6-Dimethyl-2,4-dinitroaniline is represented by the InChI code 1S/C8H9N3O4/c1-4-3-6 (10 (12)13)5 (2)8 (7 (4)9)11 (14)15/h3H,9H2,1-2H3 . It contains a total of 24 bonds, including 15 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 2 nitro groups .


Chemical Reactions Analysis

Dinitroanilines, the class of compounds to which 3,6-Dimethyl-2,4-dinitroaniline belongs, are known to be intermediates in the preparation of various industrially important chemicals including dyes and pesticides .

Scientific Research Applications

Environmental Monitoring and Analysis

The development of enzyme-linked immunosorbent assays (ELISAs) demonstrates significant advancements in the sensitive analysis of dinitroaniline derivatives in environmental samples, including water and soil. These assays utilize monoclonal antibodies developed against specific dinitroaniline compounds to enable the detection and quantification of these substances at very low concentrations, contributing to more effective environmental surveillance and monitoring of potential contaminants. The assays' selectivity and sensitivity underscore their utility in identifying dinitroaniline residues, thus aiding in the assessment of environmental health and safety (Krämer, Forster, & Kremmer, 2008).

Material Science and Nonlinear Optical Properties

Research on the synthesis and crystal growth of organic materials incorporating dinitroaniline derivatives reveals the potential of these compounds in the field of material science, particularly in the development of nonlinear optical materials. Studies have shown that crystals such as 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline exhibit promising optical properties, including significant nonlinear optical responses and photoluminescence, which are critical for applications in optical devices, photonic technologies, and laser systems. The detailed characterization of these materials, encompassing structural, optical, thermal, and electronic properties, provides a foundation for exploring their utility in advanced optical applications (Jebin et al., 2021).

Chemical Synthesis and Molecular Interactions

The study of dinitroaniline compounds extends to their roles in chemical synthesis and the analysis of molecular interactions. Research has explored the synthesis of novel compounds through reactions involving dinitroaniline derivatives, elucidating mechanisms and outcomes that contribute to the broader understanding of organic synthesis and molecular behavior. Additionally, investigations into the molecular interactions and structural dynamics of these compounds provide insights into their reactivity, stability, and potential applications in various chemical contexts (Kawakami & Suzuki, 2000; Kucharska, Hanuza, & Lorenc, 2014).

Mechanism of Action

Target of Action

The primary targets of 3,6-Dimethyl-2,4-dinitroaniline are the tubulin proteins in plants and protists . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

3,6-Dimethyl-2,4-dinitroaniline acts as a microtubule inhibitor . It binds to tubulin proteins, disrupting the formation of microtubules . This disruption prevents normal cell division and growth, particularly affecting the development of lateral roots . The compound also causes swelling of the root tip, a universally recognized morphological effect .

Biochemical Pathways

The primary biochemical pathway affected by 3,6-Dimethyl-2,4-dinitroaniline is the microtubule assembly pathway . By inhibiting this pathway, the compound disrupts normal cell division and growth. This disruption can lead to downstream effects such as stunted growth, development of a dark green color, and swelling and brittleness of the stem or hypocotyl .

Pharmacokinetics

It is known that the compound is either absorbed or adsorbed by the roots due to their proximity to the herbicide . Translocation from the root to the top is minimal . When a dinitroaniline is found in the plant, the parent compound is the major product present, with metabolites equal to 5% or less .

Result of Action

The action of 3,6-Dimethyl-2,4-dinitroaniline results in disrupted cell division and growth in plants . This disruption is particularly evident in the inhibition of lateral root development . Other effects include swelling of the root tip, stunted growth, development of a dark green color, and swelling and brittleness of the stem or hypocotyl .

Action Environment

The efficacy and stability of 3,6-Dimethyl-2,4-dinitroaniline can be influenced by various environmental factors. For instance, the compound is typically used as a pre-emergence herbicide . This means that the seeds of crops are beneath the layer of soil containing the herbicide, while the smaller annual weed seeds germinate on or near the soil surface . This positioning helps to maximize the herbicide’s effect on weeds while minimizing its impact on crops .

Safety and Hazards

3,6-Dimethyl-2,4-dinitroaniline has been classified with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3,6-dimethyl-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLQVUSPNNDAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285910
Record name 3,6-dimethyl-2,4-dinitroaniline
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URL https://comptox.epa.gov/dashboard/DTXSID40285910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethyl-2,4-dinitroaniline

CAS RN

6311-52-0
Record name 3,6-Dimethyl-2,4-dinitrobenzenamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 43218
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Record name NSC43218
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Record name 3,6-dimethyl-2,4-dinitroaniline
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Synthesis routes and methods

Procedure details

A mixture of N-(3,6-dimethyl-2.4-dinitro-phenyl)-acetamide (14.4 g, from above), concentrated sulfuric acid (15 mL), water (30 mL) and ethanol (150 mL) was heated at reflux for 24 hr. The precipitated product was filtered, washed with little ethanol and dried to afford 3,6-dimethyl-2.4-dinitro-phenylamine (10.3 g).
Name
N-(3,6-dimethyl-2.4-dinitro-phenyl)-acetamide
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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